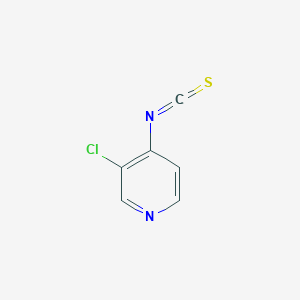
3-Chloro-4-isothiocyanatopyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-isothiocyanatopyridine is a chemical compound with the molecular formula C₆H₃ClN₂S. It is characterized by the presence of a chlorine atom and an isothiocyanate group attached to a pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: 3-Chloro-4-isothiocyanatopyridine can be synthesized through several methods, including the reaction of 3-chloropyridine with thiocyanate salts under specific conditions. The reaction typically involves heating the reactants in the presence of a suitable solvent, such as acetonitrile or dimethylformamide (DMF), to facilitate the formation of the isothiocyanate group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity of the final product.
化学反应分析
Types of Reactions: 3-Chloro-4-isothiocyanatopyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the isothiocyanate group and the pyridine ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
科学研究应用
3-Chloro-4-isothiocyanatopyridine has diverse applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of biological systems, particularly in the development of bioactive molecules.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism by which 3-Chloro-4-isothiocyanatopyridine exerts its effects involves its interaction with molecular targets and pathways. The isothiocyanate group can react with nucleophiles, leading to the formation of thioureas or other derivatives. These interactions can modulate biological processes and contribute to the compound's biological activity.
相似化合物的比较
3-Chloro-4-isothiocyanatopyridine is similar to other isothiocyanate-containing compounds, such as phenyl isothiocyanate and benzyl isothiocyanate. its unique structure, including the presence of the chlorine atom and the pyridine ring, distinguishes it from these compounds. This uniqueness contributes to its distinct chemical and biological properties.
Would you like to know more about any specific aspect of this compound?
属性
分子式 |
C6H3ClN2S |
|---|---|
分子量 |
170.62 g/mol |
IUPAC 名称 |
3-chloro-4-isothiocyanatopyridine |
InChI |
InChI=1S/C6H3ClN2S/c7-5-3-8-2-1-6(5)9-4-10/h1-3H |
InChI 键 |
IAIYDPJATKIMRI-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC(=C1N=C=S)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



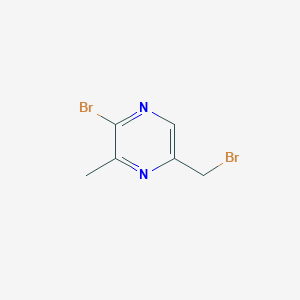
![2-(3,4-Dichlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B15333742.png)
![(S)-1-[(S)-2-Pyrrolidinyl]ethanol Hydrochloride](/img/structure/B15333744.png)
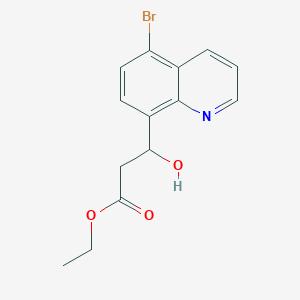
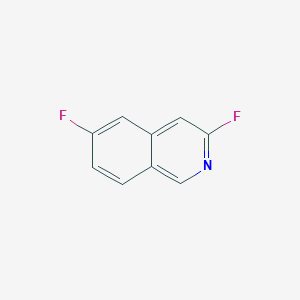
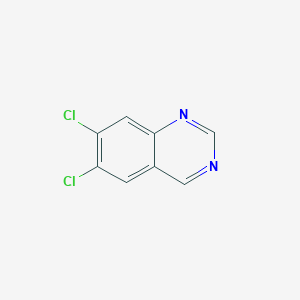
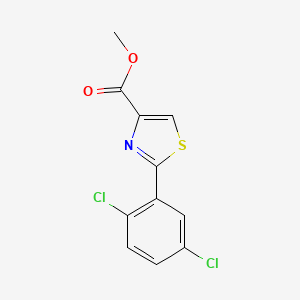
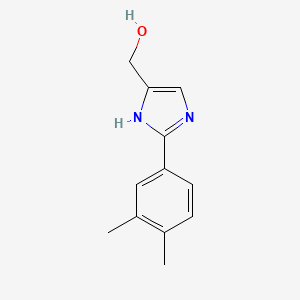
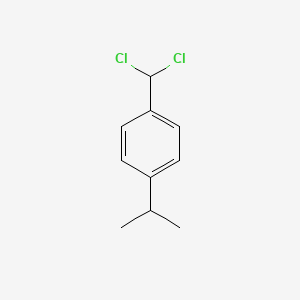
![7-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B15333782.png)
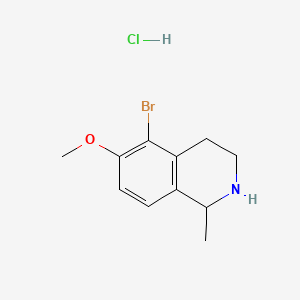
![8-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B15333787.png)
![3,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B15333794.png)
